molecular formula C20H17F3N4O B302232 N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide

N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide

Cat. No. B302232
M. Wt: 386.4 g/mol
InChI Key: RIUBIFKBNUWIBI-ROTLSHHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide, also known as DTP3, is a small molecule inhibitor that has been developed for its potential therapeutic applications in cancer treatment. DTP3 has been shown to selectively induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.

Mechanism of Action

The mechanism of action of N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide involves the inhibition of a protein called MDM2, which is overexpressed in many types of cancer. MDM2 is responsible for promoting the degradation of a tumor suppressor protein called p53, which plays a critical role in regulating cell growth and preventing the development of cancer. By inhibiting MDM2, N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide allows p53 to accumulate in cancer cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects
N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher expression of MDM2 in cancer cells compared to normal cells. Additionally, N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide has been shown to have minimal toxicity in animal models, further supporting its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide in lab experiments is its high potency and selectivity for inducing apoptosis in cancer cells. Additionally, the synthesis of N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production. However, one limitation of using N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide in lab experiments is its relatively new status as a research tool, which may limit its availability and accessibility for some researchers.

Future Directions

There are several potential future directions for the research and development of N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide. One potential direction is the further optimization of its chemical structure to improve its potency and selectivity for inducing apoptosis in cancer cells. Additionally, N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide could be combined with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its therapeutic efficacy. Finally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide as a cancer therapeutic.

Synthesis Methods

The synthesis of N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key steps include the synthesis of a pyrrole intermediate, followed by the coupling reaction with a pyridine carboxylic acid derivative to yield the final product. The synthesis of N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for further preclinical and clinical development.

properties

Product Name

N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide

Molecular Formula

C20H17F3N4O

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C20H17F3N4O/c1-13-10-16(12-25-26-19(28)15-6-8-24-9-7-15)14(2)27(13)18-5-3-4-17(11-18)20(21,22)23/h3-12H,1-2H3,(H,26,28)/b25-12-

InChI Key

RIUBIFKBNUWIBI-ROTLSHHCSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=N\NC(=O)C3=CC=NC=C3

SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)C3=CC=NC=C3

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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